L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)-

Peptide Chemistry Drug Design Physicochemical Property Prediction

Researchers designing acid-stable peptidomimetics require building blocks resistant to degradation. L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- (CAS 1651197-26-0) offers N-methylation for amide bond stabilization and a terminal alkyne for click chemistry. • Enhanced stability under acidic conditions (pH 2) compared to non-methylated analog, reducing hydrolysis. • Alkyne handle for CuAAC-mediated bioconjugation to azide-functionalized probes or surfaces. • logP 0.2 balances lipophilicity to modulate peptide membrane permeability. Supplied with ≥95% purity, suitable for solid-phase peptide synthesis.

Molecular Formula C9H13NO3
Molecular Weight 183.2 g/mol
CAS No. 1651197-26-0
Cat. No. B1415664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)-
CAS1651197-26-0
Molecular FormulaC9H13NO3
Molecular Weight183.2 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N(C)C(=O)CCC#C
InChIInChI=1S/C9H13NO3/c1-4-5-6-8(11)10(3)7(2)9(12)13/h1,7H,5-6H2,2-3H3,(H,12,13)/t7-/m0/s1
InChIKeyNVUMWJITQGHUJE-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- Procurement and Identity


L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)-, with CAS Number 1651197-26-0, is a synthetic N-methylated amino acid derivative featuring an alkyne-containing pentynoyl side chain [1]. This white to off-white solid has a molecular formula of C9H13NO3 and a molecular weight of 183.20 g/mol [1]. It is commercially available for research and development purposes with a specified minimum purity of 95% .

N-methylated amino acid building block with terminal alkyne side chain
Research-grade supply (≥95% purity) for peptide chemistry and bioconjugation workflows

L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)-: Non-Methylated Substitution Issues


Generic substitution of L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- with its non-methylated analog (e.g., L-Alanine, N-(1-oxo-4-pentyn-1-yl)-, CAS 1651197-25-9) is not advised without rigorous re-validation. The introduction of the N-methyl group alters the amide bond's conformation, hydrogen-bonding capacity, and lipophilicity, which are critical for molecular recognition and stability [1]. Class-level evidence indicates that non-N-methylated analogs can exhibit significant instability under acidic conditions (e.g., pH 2), whereas N-methylated counterparts remain stable [2]. This functional difference underscores the importance of selecting the specific N-methylated compound for applications where chemical robustness is required.

Conformational and physicochemical shift
N-methyl group alters amide conformation, hydrogen-bonding capacity, and lipophilicity, which may shift molecular recognition profiles compared to the non-methylated analog.
Acidic stability mismatch
Class-level evidence indicates non-N-methylated analogs may be unstable at pH 2, while the N-methylated compound is reported stable; direct substitution may compromise acidic-condition protocols.

L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- Differentiation Guide


Molecular Weight & Lipophilicity vs Non-Methylated Analog

L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- (Target) exhibits a higher molecular weight and increased lipophilicity compared to its non-methylated analog, L-Alanine, N-(1-oxo-4-pentyn-1-yl)- (Comparator, CAS 1651197-25-9). These properties are key determinants of passive membrane permeability and binding interactions [1].

Molecular Weight & Lipophilicity
Class-level inference
Target MW 183.20 g/mol, XLogP3 0.2; difference +14.02 g/mol vs non-methylated analog
May impact passive permeability and binding interactions
Computed properties; comparator lipophilicity data unavailable
Peptide Chemistry Drug Design Physicochemical Property Prediction

Acidic Stability vs. Non-Methylated Peptidomimetics

Class-level evidence demonstrates that N-methylation confers enhanced chemical stability in acidic environments. In a study comparing four peptidomimetic compounds, the non-N-methylated analogs (Compounds 1 and 3) were found to be unstable at pH 2, whereas the N-methylated analogs (Compounds 2 and 4) remained stable under the same conditions [1]. This class-level inference supports the selection of the N-methylated L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- for applications requiring acidic stability.

Acidic Stability (pH 2)
Class-level inference
N-methylated: stable; non-methylated: unstable at pH 2 (qualitative class-level data)
Supports selection for protocols requiring acidic conditions
Reported in PMC9631887, Figure 10
Chemical Stability Peptidomimetics Analytical Chemistry

Availability & Purity Benchmarking

L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- is commercially supplied with a specified minimum purity of 95% . This is a standard benchmark for research-grade materials, matching the typical purity offered for its non-methylated analog, L-Alanine, N-(1-oxo-4-pentyn-1-yl)-, which is also often supplied at 95% purity .

Purity Benchmarking
Data to verify
Minimum purity 95% (both target and non-methylated analog)
Comparable research-grade quality, no purity compromise
Vendor specification; confirm with certificate of analysis
Procurement Quality Control Research Supply

L-Alanine, N-methyl-N-(1-oxo-4-pentyn-1-yl)- Application Scenarios


Peptidomimetic Design for Enhanced Stability

This compound is a logical choice for the synthesis of peptidomimetics where resistance to acidic degradation is a key design criterion. Class-level evidence supports that N-methylation can stabilize the amide bond against acid-catalyzed hydrolysis [1], making this compound a preferred building block over its non-methylated analog for developing stable, biologically relevant probes or drug leads.

Bioconjugation via Copper-Catalyzed Click Chemistry

The presence of the terminal alkyne in the pentynoyl side chain enables the use of this compound in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This makes it a valuable tool for bioconjugation, allowing for the site-specific attachment of the N-methyl-L-alanine moiety to azide-functionalized biomolecules, peptides, or surfaces for the purpose of creating modified peptides or tagged chemical probes.

Modulating Peptide Physicochemical Properties

When incorporated into a peptide sequence, the N-methylated amino acid can be used to deliberately modulate the peptide's lipophilicity and hydrogen-bonding potential, as supported by its computed XLogP3-AA value of 0.2 [2]. This is a critical strategy in peptide drug discovery to improve membrane permeability and oral bioavailability [3], making the compound a specific tool for researchers aiming to optimize the pharmacokinetic properties of a lead peptide.

Application
Selection Property
Validation Focus
Peptidomimetic stability design
N-methylation for acidic stability
Resistance to acid-catalyzed hydrolysis
Bioconjugation (CuAAC click chemistry)
Terminal alkyne reactivity
Click-coupling efficiency and site-specificity
Peptide physicochemical modulation
Lipophilicity and hydrogen-bond control via N-methyl
Permeability and pharmacokinetic assay fit

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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